molecular formula C18H18N2O4 B6129022 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate

1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate

Cat. No. B6129022
M. Wt: 326.3 g/mol
InChI Key: DCFZHLXKTHNFLN-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate is not yet fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate in lab experiments include its broad-spectrum antimicrobial activity and its potential as a cancer therapeutic agent. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate. One such direction involves further elucidation of the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the compound's potential as a drug delivery system could be explored, as well as its use in combination with other drugs to enhance their efficacy. Finally, the development of more efficient synthesis methods could facilitate the production of larger quantities of the compound for further research.

Synthesis Methods

The synthesis of 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate can be achieved through a multi-step process involving the condensation of various chemical reagents. One such method involves the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and maleic anhydride.

Scientific Research Applications

1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.C4H4O4/c1-2-5-12(6-3-1)11-13-14-7-4-9-16(14)10-8-15-13;5-3(6)1-2-4(7)8/h1-7,9H,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFZHLXKTHNFLN-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(=N1)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CC=C2C(=N1)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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